molecular formula C20H43NO2 B12658368 Diethylammonium palmitate CAS No. 94405-94-4

Diethylammonium palmitate

Cat. No.: B12658368
CAS No.: 94405-94-4
M. Wt: 329.6 g/mol
InChI Key: VSZRCQZFSMQWCK-UHFFFAOYSA-N
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Description

Diethylammonium palmitate (CAS: 94405-94-4) is an organic salt composed of a diethylammonium cation and a palmitate anion (hexadecanoate, C15H31COO<sup>−</sup>). This compound is structurally distinct from ester-based palmitate derivatives, as it features an ionic bond rather than an ester linkage. Potential applications may include roles as surfactants, stabilizers, or drug delivery agents, though specific uses require further research.

Properties

CAS No.

94405-94-4

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

N-ethylethanamine;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3

InChI Key

VSZRCQZFSMQWCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.CCNCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Stability

The salt’s stability depends on pH:

  • Neutral/Alkaline Conditions : Diethylammonium palmitate dissociates into diethylammonium cation ([(CH3CH2)2NH2+\text{[(CH}_3\text{CH}_2\text{)}_2\text{NH}_2^+) and palmitate anion (CH3(CH2)14COO\text{CH}_3\text{(CH}_2\text{)}_{14}\text{COO}^-).

  • Acidic Conditions : The palmitate anion may protonate to form palmitic acid, while the ammonium ion remains stable:

    Diethylammonium Palmitate+H+Diethylammonium++Palmitic Acid\text{this compound} + \text{H}^+ \rightarrow \text{Diethylammonium}^+ + \text{Palmitic Acid}
  • Basic Conditions : The ammonium ion loses a proton, reverting to diethylamine and palmitate anion:

    Diethylammonium PalmitateDiethylamine+Palmitate\text{this compound} \rightarrow \text{Diethylamine} + \text{Palmitate}^-

Physical and Chemical Behavior

Property Behavior Relevance
Solubility Soluble in polar solvents (e.g., water) due to ionic nature; less so in non-polar solvents.Affects applications in detergents or surfactants .
Thermal Stability Decomposes at high temperatures, releasing diethylamine and palmitic acid.Critical for storage and processing conditions .
Biological Interactions May alter membrane fluidity or ion transport, as seen in palmitate’s effects on pancreatic β-cells .Potentially impacts cellular function in biological systems .

Research Findings and Analogous Systems

  • Enzymatic Synthesis : While not directly studied for this compound, enzymatic acylation methods (e.g., lipase-catalyzed reactions) used for puerarin palmitate suggest potential for analogous bio-based synthesis.

  • Fatty Acid Synthesis : Palmitate’s role in fatty acid synthase pathways highlights its biological importance, though this compound’s role remains unexplored.

  • Toxicity and Metabolism : Chronic exposure to palmitate derivatives can impair cellular functions (e.g., insulin secretion) , underscoring the need for toxicity studies.

Mechanism of Action

The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

Diethylammonium palmitate belongs to the class of ammonium salts, contrasting with esterified palmitates. Key structural comparisons include:

  • Dimethylaminoethyl palmitate (CAS: 40817-19-4): An ester with a dimethylaminoethyl group (C20H41NO2, MW: 327.55). The tertiary amine in its structure may enhance solubility in polar solvents compared to this compound .
  • Its large molecular structure and NanoCrystal® technology enable sustained release, a feature absent in ionic salts like this compound .
  • Isocetyl palmitate: A branched ester (hexadecanoic acid + isohexadecanol) with superior emulsion stability in cosmetics, highlighting the role of ester branching in formulation performance .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 94405-94-4 Likely C21H43NO2 ~341 (estimated) Ionic structure; potential surfactant properties
Dimethylaminoethyl palmitate 40817-19-4 C20H41NO2 327.55 Ester with tertiary amine; moderate polarity
Paliperidone palmitate C39H57FN4O6 704.90 Low solubility in ethanol; sustained release via esterase hydrolysis
Retinyl palmitate 79-81-2 C36H60O2 524.86 Fat-soluble vitamin A derivative; used in topical formulations
Isocetyl palmitate C32H62O2 478.82 Branched ester; stabilizes emulsions in cosmetics

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